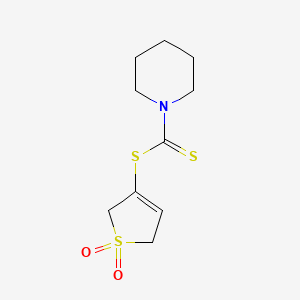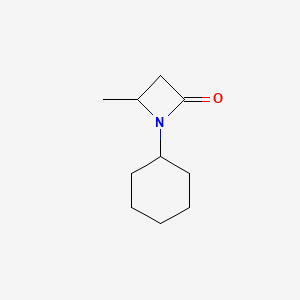
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
This compound has been extensively studied for its applications in various fields of scientific research. In chemistry, it is used as a precursor for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has been investigated for its potential therapeutic effects, including its role as an anxiolytic and anticonvulsant agent . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces neuronal excitability . This leads to its anxiolytic, sedative, and anticonvulsant effects. The molecular targets and pathways involved include GABA receptors and related signaling pathways.
Comparison with Similar Compounds
7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine compounds such as diazepam, chlordiazepoxide, and flurazepam . While all these compounds share a similar core structure, they differ in their substituents and functional groups, leading to variations in their pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, while chlordiazepoxide is known for its anxiolytic and sedative effects . The unique hydrazino group in this compound distinguishes it from other benzodiazepines, potentially offering different therapeutic benefits.
Properties
CAS No. |
75878-00-1 |
|---|---|
Molecular Formula |
C15H13ClN4O |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
7-chloro-3-hydrazinyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN4O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(20-17)15(21)18-12/h1-8,14,20H,17H2,(H,18,21) |
InChI Key |
AHUPOOZODGRLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Amino-5-[(morpholin-4-yl)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14445949.png)



